molecular formula C8H6BrN3 B13469248 1-(2-bromophenyl)-1H-1,2,3-triazole

1-(2-bromophenyl)-1H-1,2,3-triazole

Cat. No.: B13469248
M. Wt: 224.06 g/mol
InChI Key: VANZBHFMPXRLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions generally include:

    Reagents: 2-bromophenyl azide and an alkyne.

    Catalyst: Copper(I) iodide (CuI).

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of 1-(2-substituted phenyl)-1H-1,2,3-triazoles.

    Oxidation: Formation of triazole N-oxides.

    Coupling: Formation of biaryl triazoles.

Scientific Research Applications

1-(2-Bromophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-1H-1,2,3-triazole depends on its specific application:

    Biological Activity: It may inhibit enzymes by binding to their active sites, disrupting normal cellular processes.

    Chemical Reactions: In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-1H-1,2,3-triazole: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-1H-1,2,3-triazole: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-(2-Bromophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

1-(2-bromophenyl)triazole

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H

InChI Key

VANZBHFMPXRLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.